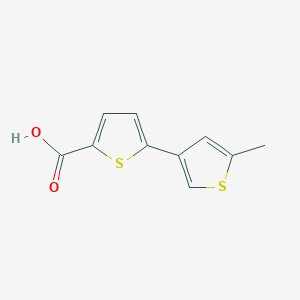
5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that contains two thiophene rings Thiophene is a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives by condensing 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another method used to produce aminothiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or carboxyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the development of organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets. For example, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the particular application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid: This compound is structurally similar but has a different substitution pattern on the thiophene rings.
Thiophene-2-carboxylic acid: This simpler compound lacks the additional thiophene ring and methyl group.
Uniqueness
5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8O2S2 |
|---|---|
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
5-(5-methylthiophen-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c1-6-4-7(5-13-6)8-2-3-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) |
Clave InChI |
JRSHKVAJVLQJAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)C2=CC=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



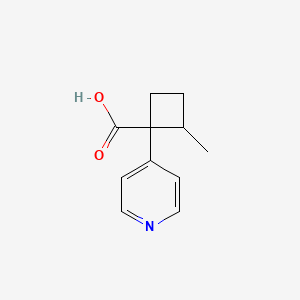

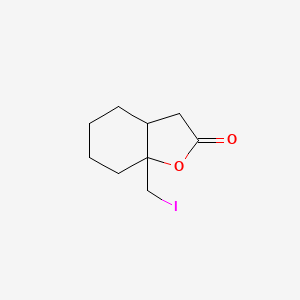
![1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303373.png)
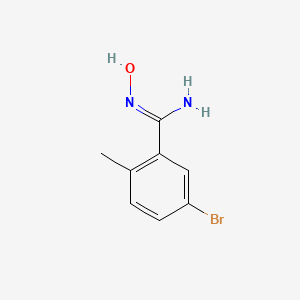

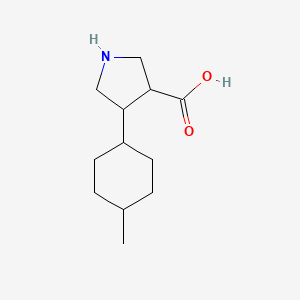
![(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13303402.png)
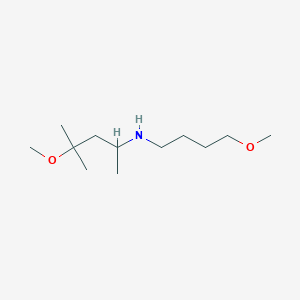
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13303409.png)
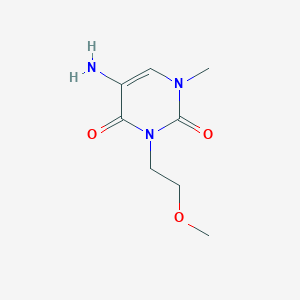
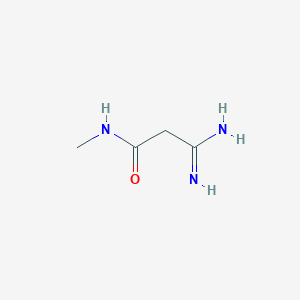
![2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13303428.png)
